molecular formula C4H4O3 B3065980 Succinic anhydride-1,4-13C2 CAS No. 67519-25-9

Succinic anhydride-1,4-13C2

Cat. No. B3065980
Key on ui cas rn: 67519-25-9
M. Wt: 102.06 g/mol
InChI Key: RINCXYDBBGOEEQ-CQDYUVAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05059699

Procedure details

2'-{[4-((2-sulfoethyl)amino)-1,4-dioxobutyl]oxy}taxol sodium salt and 2'-{[4-((3-sulfopropyl)amino-1,4-dioxobutyl]-oxy}taxol sodium salt were produced in high yield by coupling 2'-succinyltaxol with taurine (2-aminoethyl sulfonic acid) and 3-aminopropyl sulfonic acid tetrabutylammonium salts, respectively. Note that other quaternary ammonium salts may be used to make the aminoalkyl sulfonic acids organic solvent soluble. 2'-succinyltaxol was formed by the reaction of succinic anhydride with taxol for two hours at room temperature in pyridine or DMP. In comparison with the NMR spectrum of taxol, the NMR spectrum of 2'-succinyltaxol showed a downfield shift of the C-2' proton signal to 5.51 ppm, and the succinyl proton caused multiplets centered about 2.6 ppm.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
2'-succinyltaxol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
3-aminopropyl sulfonic acid tetrabutylammonium salts
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
quaternary ammonium salts
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
aminoalkyl sulfonic acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C@@H:19]([O:20][C:21]([C@H:23]([O:40][C:41]([CH2:43][CH2:44][C:45]([OH:47])=[O:46])=[O:42])[C@@H:24]([NH:31][C:32]([C:34]2[CH:35]=[CH:36][CH:37]=[CH:38][CH:39]=2)=[O:33])[C:25]2[CH:26]=[CH:27][CH:28]=[CH:29][CH:30]=2)=[O:22])[CH2:18][C@:14]2([OH:48])[C:15]([CH3:17])([CH3:16])[C:3]=1[C@@H:4]([O:66][C:67]([CH3:69])=[O:68])[C:5]([C@@:7]1([CH3:65])[C@H:12]([C@@H:13]2[O:49][C:50]([C:52]2[CH:53]=[CH:54][CH:55]=[CH:56][CH:57]=2)=[O:51])[C@:11]2([O:60][C:61]([CH3:63])=[O:62])[CH2:58][O:59][C@@H:10]2[CH2:9][C@@H:8]1[OH:64])=[O:6].NCCS(O)(=O)=O>N1C=CC=CC=1>[CH3:1][C:2]1[C@@H:19]([O:20][C:21]([C@H:23]([O:40][C:41]([CH2:43][CH2:44][C:45]([OH:47])=[O:46])=[O:42])[C@@H:24]([NH:31][C:32]([C:34]2[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=2)=[O:33])[C:25]2[CH:26]=[CH:27][CH:28]=[CH:29][CH:30]=2)=[O:22])[CH2:18][C@:14]2([OH:48])[C:15]([CH3:16])([CH3:17])[C:3]=1[C@@H:4]([O:66][C:67]([CH3:69])=[O:68])[C:5]([C@@:7]1([CH3:65])[C@H:12]([C@@H:13]2[O:49][C:50]([C:52]2[CH:57]=[CH:56][CH:55]=[CH:54][CH:53]=2)=[O:51])[C@:11]2([O:60][C:61]([CH3:63])=[O:62])[CH2:58][O:59][C@@H:10]2[CH2:9][C@@H:8]1[OH:64])=[O:6].[C:41]1(=[O:42])[O:47][C:45](=[O:46])[CH2:44][CH2:43]1.[CH3:1][C:2]1[C@@H:19]([O:20][C:21]([C@H:23]([OH:40])[C@@H:24]([NH:31][C:32]([C:34]2[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=2)=[O:33])[C:25]2[CH:26]=[CH:27][CH:28]=[CH:29][CH:30]=2)=[O:22])[CH2:18][C@:14]2([OH:48])[C:15]([CH3:16])([CH3:17])[C:3]=1[C@@H:4]([O:66][C:67]([CH3:69])=[O:68])[C:5]([C@@:7]1([CH3:65])[C@H:12]([C@@H:13]2[O:49][C:50]([C:52]2[CH:57]=[CH:56][CH:55]=[CH:54][CH:53]=2)=[O:51])[C@:11]2([O:60][C:61]([CH3:63])=[O:62])[CH2:58][O:59][C@@H:10]2[CH2:9][C@@H:8]1[OH:64])=[O:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
2'-succinyltaxol
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C=5C=CC=CC5)NC(=O)C=6C=CC=CC6)OC(=O)CCC(=O)O)O)OC(=O)C=7C=CC=CC7)(CO4)OC(=O)C)O)C)OC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCS(=O)(=O)O
Step Four
Name
3-aminopropyl sulfonic acid tetrabutylammonium salts
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
quaternary ammonium salts
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
aminoalkyl sulfonic acids
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
in high yield

Outcomes

Product
Name
Type
product
Smiles
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C=5C=CC=CC5)NC(=O)C=6C=CC=CC6)OC(=O)CCC(=O)O)O)OC(=O)C=7C=CC=CC7)(CO4)OC(=O)C)O)C)OC(=O)C
Name
Type
product
Smiles
C1(CCC(=O)O1)=O
Name
Type
product
Smiles
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C=5C=CC=CC5)NC(=O)C=6C=CC=CC6)O)O)OC(=O)C=7C=CC=CC7)(CO4)OC(=O)C)O)C)OC(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05059699

Procedure details

2'-{[4-((2-sulfoethyl)amino)-1,4-dioxobutyl]oxy}taxol sodium salt and 2'-{[4-((3-sulfopropyl)amino-1,4-dioxobutyl]-oxy}taxol sodium salt were produced in high yield by coupling 2'-succinyltaxol with taurine (2-aminoethyl sulfonic acid) and 3-aminopropyl sulfonic acid tetrabutylammonium salts, respectively. Note that other quaternary ammonium salts may be used to make the aminoalkyl sulfonic acids organic solvent soluble. 2'-succinyltaxol was formed by the reaction of succinic anhydride with taxol for two hours at room temperature in pyridine or DMP. In comparison with the NMR spectrum of taxol, the NMR spectrum of 2'-succinyltaxol showed a downfield shift of the C-2' proton signal to 5.51 ppm, and the succinyl proton caused multiplets centered about 2.6 ppm.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
2'-succinyltaxol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
3-aminopropyl sulfonic acid tetrabutylammonium salts
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
quaternary ammonium salts
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
aminoalkyl sulfonic acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C@@H:19]([O:20][C:21]([C@H:23]([O:40][C:41]([CH2:43][CH2:44][C:45]([OH:47])=[O:46])=[O:42])[C@@H:24]([NH:31][C:32]([C:34]2[CH:35]=[CH:36][CH:37]=[CH:38][CH:39]=2)=[O:33])[C:25]2[CH:26]=[CH:27][CH:28]=[CH:29][CH:30]=2)=[O:22])[CH2:18][C@:14]2([OH:48])[C:15]([CH3:17])([CH3:16])[C:3]=1[C@@H:4]([O:66][C:67]([CH3:69])=[O:68])[C:5]([C@@:7]1([CH3:65])[C@H:12]([C@@H:13]2[O:49][C:50]([C:52]2[CH:53]=[CH:54][CH:55]=[CH:56][CH:57]=2)=[O:51])[C@:11]2([O:60][C:61]([CH3:63])=[O:62])[CH2:58][O:59][C@@H:10]2[CH2:9][C@@H:8]1[OH:64])=[O:6].NCCS(O)(=O)=O>N1C=CC=CC=1>[CH3:1][C:2]1[C@@H:19]([O:20][C:21]([C@H:23]([O:40][C:41]([CH2:43][CH2:44][C:45]([OH:47])=[O:46])=[O:42])[C@@H:24]([NH:31][C:32]([C:34]2[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=2)=[O:33])[C:25]2[CH:26]=[CH:27][CH:28]=[CH:29][CH:30]=2)=[O:22])[CH2:18][C@:14]2([OH:48])[C:15]([CH3:16])([CH3:17])[C:3]=1[C@@H:4]([O:66][C:67]([CH3:69])=[O:68])[C:5]([C@@:7]1([CH3:65])[C@H:12]([C@@H:13]2[O:49][C:50]([C:52]2[CH:57]=[CH:56][CH:55]=[CH:54][CH:53]=2)=[O:51])[C@:11]2([O:60][C:61]([CH3:63])=[O:62])[CH2:58][O:59][C@@H:10]2[CH2:9][C@@H:8]1[OH:64])=[O:6].[C:41]1(=[O:42])[O:47][C:45](=[O:46])[CH2:44][CH2:43]1.[CH3:1][C:2]1[C@@H:19]([O:20][C:21]([C@H:23]([OH:40])[C@@H:24]([NH:31][C:32]([C:34]2[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=2)=[O:33])[C:25]2[CH:26]=[CH:27][CH:28]=[CH:29][CH:30]=2)=[O:22])[CH2:18][C@:14]2([OH:48])[C:15]([CH3:16])([CH3:17])[C:3]=1[C@@H:4]([O:66][C:67]([CH3:69])=[O:68])[C:5]([C@@:7]1([CH3:65])[C@H:12]([C@@H:13]2[O:49][C:50]([C:52]2[CH:57]=[CH:56][CH:55]=[CH:54][CH:53]=2)=[O:51])[C@:11]2([O:60][C:61]([CH3:63])=[O:62])[CH2:58][O:59][C@@H:10]2[CH2:9][C@@H:8]1[OH:64])=[O:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
2'-succinyltaxol
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C=5C=CC=CC5)NC(=O)C=6C=CC=CC6)OC(=O)CCC(=O)O)O)OC(=O)C=7C=CC=CC7)(CO4)OC(=O)C)O)C)OC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCS(=O)(=O)O
Step Four
Name
3-aminopropyl sulfonic acid tetrabutylammonium salts
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
quaternary ammonium salts
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
aminoalkyl sulfonic acids
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
in high yield

Outcomes

Product
Name
Type
product
Smiles
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C=5C=CC=CC5)NC(=O)C=6C=CC=CC6)OC(=O)CCC(=O)O)O)OC(=O)C=7C=CC=CC7)(CO4)OC(=O)C)O)C)OC(=O)C
Name
Type
product
Smiles
C1(CCC(=O)O1)=O
Name
Type
product
Smiles
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C=5C=CC=CC5)NC(=O)C=6C=CC=CC6)O)O)OC(=O)C=7C=CC=CC7)(CO4)OC(=O)C)O)C)OC(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05059699

Procedure details

2'-{[4-((2-sulfoethyl)amino)-1,4-dioxobutyl]oxy}taxol sodium salt and 2'-{[4-((3-sulfopropyl)amino-1,4-dioxobutyl]-oxy}taxol sodium salt were produced in high yield by coupling 2'-succinyltaxol with taurine (2-aminoethyl sulfonic acid) and 3-aminopropyl sulfonic acid tetrabutylammonium salts, respectively. Note that other quaternary ammonium salts may be used to make the aminoalkyl sulfonic acids organic solvent soluble. 2'-succinyltaxol was formed by the reaction of succinic anhydride with taxol for two hours at room temperature in pyridine or DMP. In comparison with the NMR spectrum of taxol, the NMR spectrum of 2'-succinyltaxol showed a downfield shift of the C-2' proton signal to 5.51 ppm, and the succinyl proton caused multiplets centered about 2.6 ppm.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
2'-succinyltaxol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
3-aminopropyl sulfonic acid tetrabutylammonium salts
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
quaternary ammonium salts
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
aminoalkyl sulfonic acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C@@H:19]([O:20][C:21]([C@H:23]([O:40][C:41]([CH2:43][CH2:44][C:45]([OH:47])=[O:46])=[O:42])[C@@H:24]([NH:31][C:32]([C:34]2[CH:35]=[CH:36][CH:37]=[CH:38][CH:39]=2)=[O:33])[C:25]2[CH:26]=[CH:27][CH:28]=[CH:29][CH:30]=2)=[O:22])[CH2:18][C@:14]2([OH:48])[C:15]([CH3:17])([CH3:16])[C:3]=1[C@@H:4]([O:66][C:67]([CH3:69])=[O:68])[C:5]([C@@:7]1([CH3:65])[C@H:12]([C@@H:13]2[O:49][C:50]([C:52]2[CH:53]=[CH:54][CH:55]=[CH:56][CH:57]=2)=[O:51])[C@:11]2([O:60][C:61]([CH3:63])=[O:62])[CH2:58][O:59][C@@H:10]2[CH2:9][C@@H:8]1[OH:64])=[O:6].NCCS(O)(=O)=O>N1C=CC=CC=1>[CH3:1][C:2]1[C@@H:19]([O:20][C:21]([C@H:23]([O:40][C:41]([CH2:43][CH2:44][C:45]([OH:47])=[O:46])=[O:42])[C@@H:24]([NH:31][C:32]([C:34]2[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=2)=[O:33])[C:25]2[CH:26]=[CH:27][CH:28]=[CH:29][CH:30]=2)=[O:22])[CH2:18][C@:14]2([OH:48])[C:15]([CH3:16])([CH3:17])[C:3]=1[C@@H:4]([O:66][C:67]([CH3:69])=[O:68])[C:5]([C@@:7]1([CH3:65])[C@H:12]([C@@H:13]2[O:49][C:50]([C:52]2[CH:57]=[CH:56][CH:55]=[CH:54][CH:53]=2)=[O:51])[C@:11]2([O:60][C:61]([CH3:63])=[O:62])[CH2:58][O:59][C@@H:10]2[CH2:9][C@@H:8]1[OH:64])=[O:6].[C:41]1(=[O:42])[O:47][C:45](=[O:46])[CH2:44][CH2:43]1.[CH3:1][C:2]1[C@@H:19]([O:20][C:21]([C@H:23]([OH:40])[C@@H:24]([NH:31][C:32]([C:34]2[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=2)=[O:33])[C:25]2[CH:26]=[CH:27][CH:28]=[CH:29][CH:30]=2)=[O:22])[CH2:18][C@:14]2([OH:48])[C:15]([CH3:16])([CH3:17])[C:3]=1[C@@H:4]([O:66][C:67]([CH3:69])=[O:68])[C:5]([C@@:7]1([CH3:65])[C@H:12]([C@@H:13]2[O:49][C:50]([C:52]2[CH:57]=[CH:56][CH:55]=[CH:54][CH:53]=2)=[O:51])[C@:11]2([O:60][C:61]([CH3:63])=[O:62])[CH2:58][O:59][C@@H:10]2[CH2:9][C@@H:8]1[OH:64])=[O:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
2'-succinyltaxol
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C=5C=CC=CC5)NC(=O)C=6C=CC=CC6)OC(=O)CCC(=O)O)O)OC(=O)C=7C=CC=CC7)(CO4)OC(=O)C)O)C)OC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCS(=O)(=O)O
Step Four
Name
3-aminopropyl sulfonic acid tetrabutylammonium salts
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
quaternary ammonium salts
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
aminoalkyl sulfonic acids
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
in high yield

Outcomes

Product
Name
Type
product
Smiles
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C=5C=CC=CC5)NC(=O)C=6C=CC=CC6)OC(=O)CCC(=O)O)O)OC(=O)C=7C=CC=CC7)(CO4)OC(=O)C)O)C)OC(=O)C
Name
Type
product
Smiles
C1(CCC(=O)O1)=O
Name
Type
product
Smiles
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C=5C=CC=CC5)NC(=O)C=6C=CC=CC6)O)O)OC(=O)C=7C=CC=CC7)(CO4)OC(=O)C)O)C)OC(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05059699

Procedure details

2'-{[4-((2-sulfoethyl)amino)-1,4-dioxobutyl]oxy}taxol sodium salt and 2'-{[4-((3-sulfopropyl)amino-1,4-dioxobutyl]-oxy}taxol sodium salt were produced in high yield by coupling 2'-succinyltaxol with taurine (2-aminoethyl sulfonic acid) and 3-aminopropyl sulfonic acid tetrabutylammonium salts, respectively. Note that other quaternary ammonium salts may be used to make the aminoalkyl sulfonic acids organic solvent soluble. 2'-succinyltaxol was formed by the reaction of succinic anhydride with taxol for two hours at room temperature in pyridine or DMP. In comparison with the NMR spectrum of taxol, the NMR spectrum of 2'-succinyltaxol showed a downfield shift of the C-2' proton signal to 5.51 ppm, and the succinyl proton caused multiplets centered about 2.6 ppm.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
2'-succinyltaxol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
3-aminopropyl sulfonic acid tetrabutylammonium salts
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
quaternary ammonium salts
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
aminoalkyl sulfonic acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C@@H:19]([O:20][C:21]([C@H:23]([O:40][C:41]([CH2:43][CH2:44][C:45]([OH:47])=[O:46])=[O:42])[C@@H:24]([NH:31][C:32]([C:34]2[CH:35]=[CH:36][CH:37]=[CH:38][CH:39]=2)=[O:33])[C:25]2[CH:26]=[CH:27][CH:28]=[CH:29][CH:30]=2)=[O:22])[CH2:18][C@:14]2([OH:48])[C:15]([CH3:17])([CH3:16])[C:3]=1[C@@H:4]([O:66][C:67]([CH3:69])=[O:68])[C:5]([C@@:7]1([CH3:65])[C@H:12]([C@@H:13]2[O:49][C:50]([C:52]2[CH:53]=[CH:54][CH:55]=[CH:56][CH:57]=2)=[O:51])[C@:11]2([O:60][C:61]([CH3:63])=[O:62])[CH2:58][O:59][C@@H:10]2[CH2:9][C@@H:8]1[OH:64])=[O:6].NCCS(O)(=O)=O>N1C=CC=CC=1>[CH3:1][C:2]1[C@@H:19]([O:20][C:21]([C@H:23]([O:40][C:41]([CH2:43][CH2:44][C:45]([OH:47])=[O:46])=[O:42])[C@@H:24]([NH:31][C:32]([C:34]2[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=2)=[O:33])[C:25]2[CH:26]=[CH:27][CH:28]=[CH:29][CH:30]=2)=[O:22])[CH2:18][C@:14]2([OH:48])[C:15]([CH3:16])([CH3:17])[C:3]=1[C@@H:4]([O:66][C:67]([CH3:69])=[O:68])[C:5]([C@@:7]1([CH3:65])[C@H:12]([C@@H:13]2[O:49][C:50]([C:52]2[CH:57]=[CH:56][CH:55]=[CH:54][CH:53]=2)=[O:51])[C@:11]2([O:60][C:61]([CH3:63])=[O:62])[CH2:58][O:59][C@@H:10]2[CH2:9][C@@H:8]1[OH:64])=[O:6].[C:41]1(=[O:42])[O:47][C:45](=[O:46])[CH2:44][CH2:43]1.[CH3:1][C:2]1[C@@H:19]([O:20][C:21]([C@H:23]([OH:40])[C@@H:24]([NH:31][C:32]([C:34]2[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=2)=[O:33])[C:25]2[CH:26]=[CH:27][CH:28]=[CH:29][CH:30]=2)=[O:22])[CH2:18][C@:14]2([OH:48])[C:15]([CH3:16])([CH3:17])[C:3]=1[C@@H:4]([O:66][C:67]([CH3:69])=[O:68])[C:5]([C@@:7]1([CH3:65])[C@H:12]([C@@H:13]2[O:49][C:50]([C:52]2[CH:57]=[CH:56][CH:55]=[CH:54][CH:53]=2)=[O:51])[C@:11]2([O:60][C:61]([CH3:63])=[O:62])[CH2:58][O:59][C@@H:10]2[CH2:9][C@@H:8]1[OH:64])=[O:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
2'-succinyltaxol
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C=5C=CC=CC5)NC(=O)C=6C=CC=CC6)OC(=O)CCC(=O)O)O)OC(=O)C=7C=CC=CC7)(CO4)OC(=O)C)O)C)OC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCS(=O)(=O)O
Step Four
Name
3-aminopropyl sulfonic acid tetrabutylammonium salts
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
quaternary ammonium salts
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
aminoalkyl sulfonic acids
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
in high yield

Outcomes

Product
Name
Type
product
Smiles
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C=5C=CC=CC5)NC(=O)C=6C=CC=CC6)OC(=O)CCC(=O)O)O)OC(=O)C=7C=CC=CC7)(CO4)OC(=O)C)O)C)OC(=O)C
Name
Type
product
Smiles
C1(CCC(=O)O1)=O
Name
Type
product
Smiles
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C=5C=CC=CC5)NC(=O)C=6C=CC=CC6)O)O)OC(=O)C=7C=CC=CC7)(CO4)OC(=O)C)O)C)OC(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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